molecular formula C8H3Br2F3N2 B13684716 Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- CAS No. 6609-53-6

Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-

Cat. No.: B13684716
CAS No.: 6609-53-6
M. Wt: 343.93 g/mol
InChI Key: IPVBKOUKUCKNIK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of benzimidazole derivatives, including 4,6-dibromo-2-(trifluoromethyl)-, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . For this specific compound, the synthesis can be achieved by reacting 4,5-dibromo-1,2-phenylenediamine with trifluoroacetic acid or its derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

Similar compounds to benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- include:

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- stands out for its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- has the molecular formula C8H3Br2F3N2C_8H_3Br_2F_3N_2 and a molecular weight of approximately 343.93 g/mol. The presence of two bromine atoms and a trifluoromethyl group enhances its solubility and stability, making it suitable for various biological applications. Its crystalline solid form exhibits a high density of 2.136 g/cm³ and a boiling point around 373.3°C .

Biological Activities

Research indicates that benzimidazole derivatives possess a wide range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.78 to 50 µg/ml . In contrast, Gram-negative bacteria exhibited higher resistance levels.
  • Antifungal Properties : Benzimidazole derivatives are noted for their antifungal activities. The structural modifications provided by bromine and trifluoromethyl groups enhance their efficacy against fungal pathogens .
  • Antiparasitic Activity : Some studies suggest that benzimidazole derivatives can act as effective anthelmintics in veterinary medicine . The compound's specific substitution pattern contributes to its distinct biological activity compared to other benzimidazole derivatives.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various benzimidazole derivatives, including Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-C8H3Br2F3N2Two bromine atoms and one trifluoromethyl groupAntimicrobial, antifungal, antiparasitic
Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)C8H3Cl2F3N2Contains chlorine instead of bromineAntimicrobial
Benzimidazole, 5-bromo-2-(trifluoromethyl)C8H5BrF3N2Bromination at a different positionAntibacterial

Case Studies

Properties

CAS No.

6609-53-6

Molecular Formula

C8H3Br2F3N2

Molecular Weight

343.93 g/mol

IUPAC Name

4,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3Br2F3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)

InChI Key

IPVBKOUKUCKNIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)Br

Origin of Product

United States

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